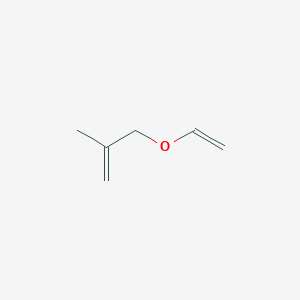
3-(Ethenyloxy)-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(vinyloxy)-1-propene is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a vinyl ether group attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(vinyloxy)-1-propene typically involves the reaction of 2-methyl-3-buten-2-ol with a suitable vinylating agent. One common method is the reaction of 2-methyl-3-buten-2-ol with vinyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds via an elimination mechanism, resulting in the formation of 2-Methyl-3-(vinyloxy)-1-propene and acetic acid as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-3-(vinyloxy)-1-propene can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(vinyloxy)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: The vinyl ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(vinyloxy)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(vinyloxy)-1-propene involves its reactivity towards various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-buten-2-ol: A precursor in the synthesis of 2-Methyl-3-(vinyloxy)-1-propene.
2-Methyl-3-butyn-2-ol: A related compound with an alkyne group instead of a vinyl ether group.
3-Methyl-3-buten-1-ol: A similar compound with a different substitution pattern on the propene backbone.
Uniqueness
2-Methyl-3-(vinyloxy)-1-propene is unique due to its vinyl ether group, which imparts distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
6552-32-5 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
3-ethenoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-4-7-5-6(2)3/h4H,1-2,5H2,3H3 |
Clave InChI |
GBHHYHNRBWGLBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



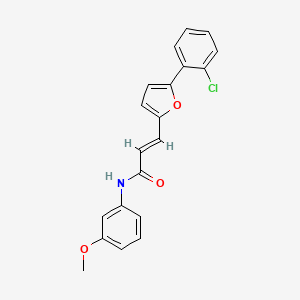
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
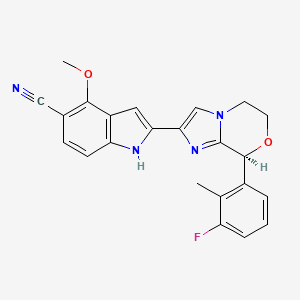

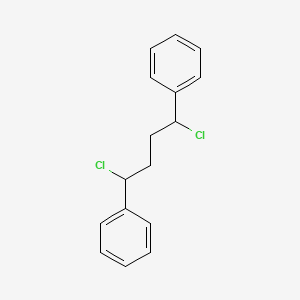
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
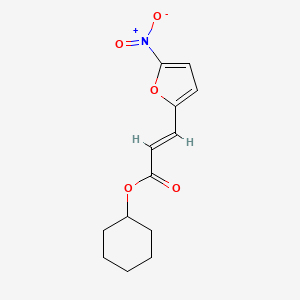
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
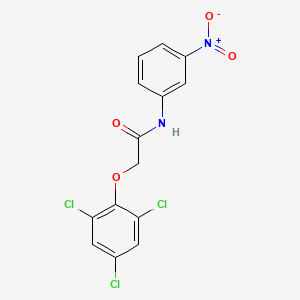
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
